molecular formula C6H12ClNO3S B1438943 2,2-Dimethylmorpholine-4-sulfonyl chloride CAS No. 1155544-42-5

2,2-Dimethylmorpholine-4-sulfonyl chloride

Cat. No. B1438943
M. Wt: 213.68 g/mol
InChI Key: ABJVXCWLNPDPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylmorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 . It is used in scientific research as a reactive agent for various organic transformations due to its rich functional group chemistry.


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylmorpholine-4-sulfonyl chloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.

Scientific Research Applications

  • Sulfonimidates Synthesis

    • Application : Sulfonimidates are a sulfur(VI) species bearing a tetrahedral sulfur centre, with four different groups attached . They can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application that has been discussed in detail in various studies .
    • Method : The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines .
    • Results : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . They have also been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates .
  • Sulfonamide Compound Synthesis

    • Application : Sulfonamides constitute a useful group of compounds with extensive applications in medicinal and synthetic chemistry . The sulfonamide functional group is a major building block for many therapeutic molecules and natural products .
    • Method : Synthesis of sulfonamide through an indirect method that avoids contamination of the product with no need for purification . A novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .
    • Results : The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .

properties

IUPAC Name

2,2-dimethylmorpholine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-6(2)5-8(3-4-11-6)12(7,9)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVXCWLNPDPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylmorpholine-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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